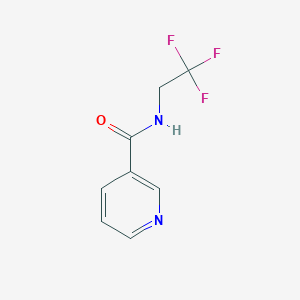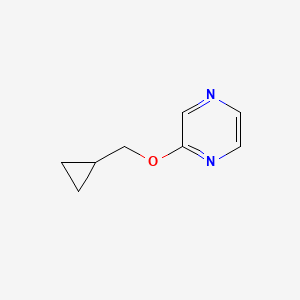
2-(Cyclopropylmethoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines. It is a symmetrical molecule with the chemical formula C4H4N2. Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
Pyrazine and its derivatives can be synthesized through various methods. One common method involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .Molecular Structure Analysis
The molecular structure of pyrazine consists of a six-membered ring with two nitrogen atoms in para position. This heteroaromatic compound is 6π-electron-deficient and resembles in planar configuration .Chemical Reactions Analysis
Pyrazine compounds can undergo various chemical reactions. For instance, they can be synthesized via reaction of selected cellulosic-derived sugars, ammonium hydroxide, and amino acids at 110°C for 2 hours .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Wissenschaftliche Forschungsanwendungen
Biological Activity and Interaction with DNA
2-(Cyclopropylmethoxy)pyrazine and its derivatives have been studied for their biological activities. Pyrazine derivatives exhibit a broad range of biological activities, which can be manipulated by modifying their substituents or functional groups. In one study, derivatives of chlorohydrazinopyrazine demonstrated a high affinity to DNA without exhibiting toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Occurrence and Biodegradation
Pyrazines, including derivatives like 2-(Cyclopropylmethoxy)pyrazine, are ubiquitously found in nature. They can be synthesized chemically or biologically and are used as flavoring additives. The degradation of these compounds in humans and animals involves excretion as glucuronates or bound to glutathione after hydroxylation. Some bacteria can use substituted pyrazines as a carbon and energy source, although the mechanisms of their ring cleavage and further degradation pathways are still under research (Müller & Rappert, 2010).
Warning Odour Function
Pyrazines are associated with aposematic, chemically defended insects, indicating their role in warning signals. Studies have shown that naive hatchling chicks react to pyrazines with an alerting or warning response. This suggests that pyrazines can serve as alerting signals for predators like birds (Guilford, Nicol, Rothschild, & Moore, 1987).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of pyrazine derivatives, including 2-(Cyclopropylmethoxy)pyrazine, are significant in organic chemistry. For instance, 2-pyrazolines were converted into pyrazine derivatives, demonstrating the versatility of these compounds in chemical transformations (El-Kholy, Rafla, & Mishrikey, 1970).
Photophysical Properties and Applications
Pyrazine-based chromophores, including derivatives of 2-(Cyclopropylmethoxy)pyrazine, have been studied for their photophysical properties. These compounds exhibit strong emission solvatochromism, suggesting their potential in applications requiring intramolecular charge transfer and as fluorophores in various scientific applications (Hoffert et al., 2017).
Microbial Metabolism
Microbial metabolism of pyrazines includes both synthesis and degradation by specific bacteria and fungi. The microbial transformation of pyrazines has facilitated the synthesis of novel molecules, highlighting their role in biotechnological applications (Rajini, Aparna, Sasikala, & Ramana, 2011).
Vapor-Liquid Equilibria and Industrial Use
2-Methyl pyrazine, a related compound, has garnered interest for its industrial and pharmaceutical uses. Research on vapor-liquid equilibria and excess molar volumes for binary mixtures containing 2-methyl pyrazine provides valuable data for its applications in these fields (Park et al., 2001).
Catalytic Applications
Pyrazine derivatives, including 2-(Cyclopropylmethoxy)pyrazine, have catalytic applications in the synthesis of biologically relevant compounds. Their role in drug design and industrial significance is underscored by the development of novel catalysts that facilitate their synthesis (Khan, Siddiqui, & Siddiqui, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(1)6-11-8-5-9-3-4-10-8/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQKYOSRRTWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)
![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)
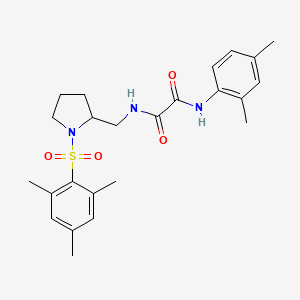
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)
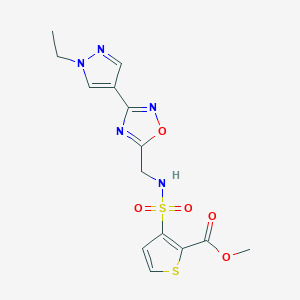
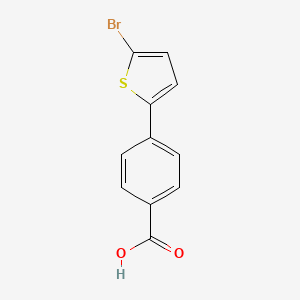



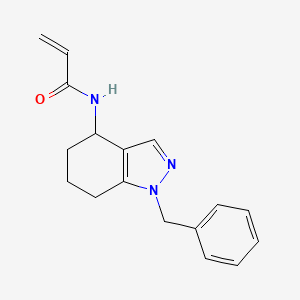
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)
